

comparative analysis of cyclocarbon with other carbon allotropes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclo[18]carbon*

Cat. No.: *B1256028*

[Get Quote](#)

A Comparative Analysis of Cyclocarbon with Other Carbon Allotropes: A Guide for Researchers

The recent successful synthesis and characterization of cyclocarbons, a novel class of carbon allotropes, have opened up new avenues in materials science and nanotechnology.^{[1][2]} Composed of a ring of sp-hybridized carbon atoms, these molecules exhibit unique electronic and mechanical properties that distinguish them from well-established allotropes like diamond, graphene, and fullerenes.^[3] This guide provides a comprehensive comparative analysis of cyclocarbons with these other carbon allotropes, focusing on their structural, electronic, and mechanical properties, as well as their potential applications, particularly in the biomedical field.

A Quantitative Comparison of Carbon Allotrope Properties

The distinct bonding and structural arrangements of carbon allotropes give rise to a wide range of physical and chemical properties. The following table summarizes key quantitative data for cyclocarbon, diamond, graphene, and fullerene (C₆₀), providing a basis for direct comparison. It is important to note that much of the data for cyclocarbons are derived from theoretical calculations due to their recent discovery and inherent instability under ambient conditions.

Property	Cyclocarbon (cyclo[4]carbon)	Diamond	Graphene (single layer)	Fullerene (C60)
Hybridization	sp	sp ³	sp ²	sp ² (with some sp ^{2.28} character)
Structure	2D molecular ring	3D tetrahedral network	2D honeycomb lattice	0D spherical molecule (truncated icosahedron)
C-C Bond Length(s) (Å)	~1.23 (triple), ~1.35 (single) (polyynic)[1]	1.54[5]	1.42[5]	~1.40 (6-6 ring fusion), ~1.46 (6-5 ring fusion)
Bond Energy (eV/atom)	Theoretically less stable than other allotropes	~7.36 (most stable at high pressure)	~7.32 (most stable at STP)[6]	~7.0
Young's Modulus (TPa)	~0.11 (theoretically predicted for C18)[3][7]	~1.2[3]	~1.0[3]	~0.8
Hardness (Mohs scale)	Not determined (expected to be low)	10[8]	Not applicable (flexible sheet)	Not applicable (molecular solid)
Electrical Conductivity	Semiconductor (theoretically predicted)[2]	Insulator[5]	Excellent conductor (zero-gap semiconductor)	Semiconductor [5]
Thermal Conductivity (W/mK)	Not determined	>2000[9]	>3000[9]	~0.4
Electron Affinity (eV)	~2.49 (for C16) to ~3.01 (for	Negative	~4.5	~2.67

C30) (theoretical)

[\[10\]](#)

Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of cyclocarbons are challenging due to their high reactivity.

[1] The development of on-surface synthesis techniques under ultra-high vacuum (UHV) and at cryogenic temperatures has been pivotal in isolating and studying these novel molecules.[11]

On-Surface Synthesis of cyclo[4]carbon from C₂₄O₆

This protocol describes the formation of cyclo[4]carbon by inducing the removal of carbon monoxide (CO) molecules from a C₂₄O₆ precursor on a sodium chloride (NaCl) substrate.[4]

1. Substrate Preparation:

- A single-crystal Cu(111) substrate is cleaned in UHV by cycles of argon ion sputtering and annealing.
- A bilayer of NaCl is grown on the clean Cu(111) surface by thermal evaporation of NaCl at room temperature. The substrate is then cooled to approximately 5 K.

2. Precursor Deposition:

- The C₂₄O₆ precursor molecule is thermally sublimed onto the cold NaCl/Cu(111) surface, resulting in a sub-monolayer coverage of isolated molecules.

3. STM-Induced Reaction:

- A scanning tunneling microscope (STM) with a CO-functionalized tip is used to both image the precursor molecules and induce the reaction.
- The STM tip is positioned over an isolated C₂₄O₆ molecule.
- Voltage pulses are applied through the STM tip to induce the sequential removal of CO molecules. This process can be monitored with subsequent STM scans.

4. Formation of cyclo[4]carbon:

- The complete removal of all six CO molecules from the C₂₄O₆ precursor results in the formation of a single cyclo[4]carbon molecule.

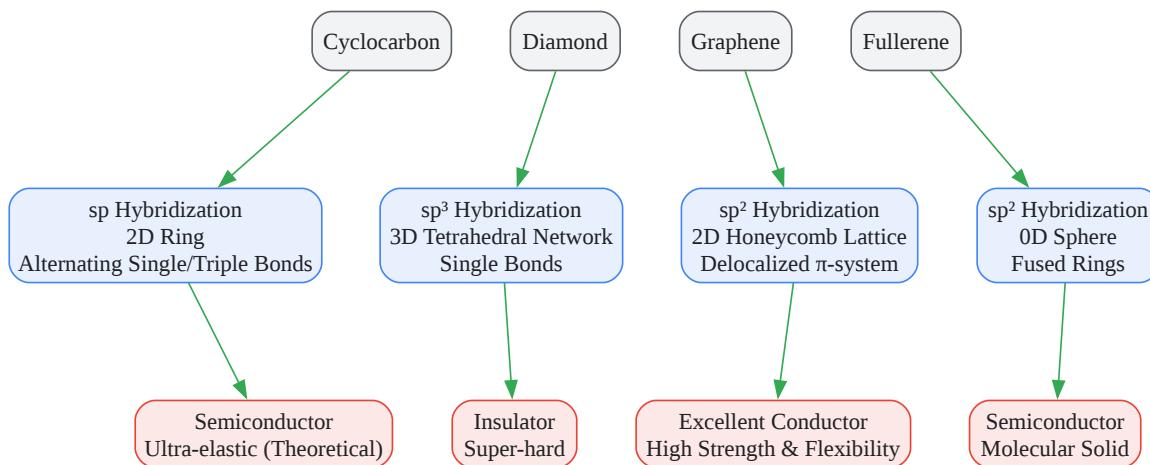
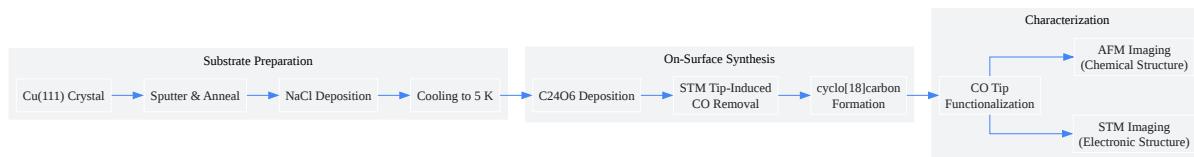
Characterization by Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM)

High-resolution imaging of the synthesized cyclocarbons is crucial to confirm their structure.[\[11\]](#)

1. Tip Functionalization:

- The resolution of both STM and AFM can be significantly enhanced by functionalizing the microscope tip. This is typically achieved by picking up a single CO molecule from the NaCl surface by approaching the tip to the molecule and applying a gentle voltage pulse.

2. STM Imaging:



- STM is used to visualize the electronic structure of the molecules on the surface.
- Constant-current mode is typically employed to obtain topographic images of the precursor and the final cyclocarbon product.

3. AFM Imaging:

- Non-contact AFM (nc-AFM) with a qPlus sensor operating in frequency modulation mode is used to resolve the chemical structure of the cyclocarbon.[\[12\]](#)
- Constant-height mode is used to acquire high-resolution images that can distinguish between single and triple bonds in the polyynic structure of cyclo[4]carbon.[\[11\]](#)

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. From Cyclo[18]carbon to the Novel Nanostructures—Theoretical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diamond, graphene, graphite, fullerenes and ... cyclocarbon! A new type of carbon observed | Science in Poland [scienceinpoland.pl]
- 3. par.nsf.gov [par.nsf.gov]
- 4. courses.washington.edu [courses.washington.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [comparative analysis of cyclocarbon with other carbon allotropes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256028#comparative-analysis-of-cyclocarbon-with-other-carbon-allotropes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com